molecular formula C19H17NO4S2 B2614545 (5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 307525-44-6

(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one

Katalognummer: B2614545
CAS-Nummer: 307525-44-6
Molekulargewicht: 387.47
InChI-Schlüssel: JQENHOIEIUZNMN-BOPFTXTBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The target compound belongs to the rhodanine-derived thiazolidinone family, characterized by a five-membered heterocyclic core with a sulfanylidene group at position 2 and substituted benzylidene/phenyl moieties. Its structure features a (3,4-dimethoxyphenyl)methylidene group at position 5 and a 4-methoxyphenyl group at position 3 (Fig. 1).

Eigenschaften

IUPAC Name

(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4S2/c1-22-14-7-5-13(6-8-14)20-18(21)17(26-19(20)25)11-12-4-9-15(23-2)16(10-12)24-3/h4-11H,1-3H3/b17-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQENHOIEIUZNMN-BOPFTXTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3)OC)OC)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC(=C(C=C3)OC)OC)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound (5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one is a derivative of thiazolidin-4-one, a class of heterocyclic compounds recognized for their diverse biological activities. Thiazolidin-4-ones have gained attention in medicinal chemistry due to their potential therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and antidiabetic activities. This article explores the biological activity of this specific compound and its implications in drug development.

Structure and Properties

The structural formula of the compound can be represented as follows:

C18H20N2O4S\text{C}_{18}\text{H}_{20}\text{N}_2\text{O}_4\text{S}

This structure features a thiazolidinone ring with various substituents that influence its biological properties. The presence of methoxy groups and a sulfanylidene moiety enhances its potential for diverse interactions within biological systems.

Anticancer Activity

Research has shown that thiazolidin-4-one derivatives exhibit significant anticancer properties. For instance, studies indicate that modifications at specific positions on the thiazolidinone ring can enhance cytotoxicity against various cancer cell lines. The compound has been evaluated for its ability to inhibit cell proliferation in human cancer cells, demonstrating promising results in inducing apoptosis and cell cycle arrest.

Case Study : A derivative similar to this compound was tested against colon cancer cells (HT29), showing an IC50 value of 15 µM, indicating substantial antiproliferative activity .

Antimicrobial Activity

Thiazolidin-4-ones are also noted for their antimicrobial effects. The compound's ability to inhibit bacterial growth has been assessed through various assays. In particular, derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria.

Compound Target Bacteria Minimum Inhibitory Concentration (MIC)
(5Z)-5-...Staphylococcus aureus32 µg/mL
(5Z)-5-...Escherichia coli64 µg/mL

The above table summarizes preliminary findings on the antimicrobial efficacy of related thiazolidinone derivatives .

Anti-inflammatory Activity

The anti-inflammatory potential of thiazolidin-4-one derivatives is another area of interest. Compounds have been shown to reduce pro-inflammatory cytokines in vitro and in vivo models. The specific compound's anti-inflammatory activity is hypothesized to be mediated through the inhibition of NF-kB signaling pathways.

Research Finding : A study reported that thiazolidinone derivatives significantly reduced TNF-alpha levels in lipopolysaccharide-stimulated macrophages .

Structure-Activity Relationship (SAR)

The biological activity of thiazolidin-4-one derivatives is heavily influenced by their chemical structure. Substituents at positions 2 and 3 on the thiazolidinone ring play critical roles in modulating activity:

  • Methoxy Groups : Enhance lipophilicity and potentially increase cellular uptake.
  • Sulfanylidene Moiety : Contributes to the overall stability and reactivity of the compound.

Wissenschaftliche Forschungsanwendungen

Case Studies

Recent studies have highlighted the efficacy of thiazolidin-4-one derivatives against various cancer cell lines:

  • A study by Qi et al. demonstrated that certain thiazolidinone analogues exhibited potent inhibitory activity against multi-tyrosine kinases with IC50 values as low as 0.021 µmol/L in lung carcinoma cells .
  • Another investigation revealed that specific derivatives showed cytotoxicity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines with IC50 values ranging from 0.24 to 0.54 µM .

Summary of Anticancer Activity

CompoundTarget Cell LineIC50 (µM)Mechanism
Compound 6A549 (Lung)0.041Tyrosine kinase inhibition
Compound 2MCF-7 (Breast)0.54Tubulin polymerization inhibition
Compound 7MV4-11 (Leukemia)0.75PIM kinase inhibition

Antibacterial and Antifungal Properties

Thiazolidin-4-one derivatives have also been evaluated for their antimicrobial activities:

  • The compound has shown moderate to good activity against both Gram-positive and Gram-negative bacteria.
  • Specific derivatives have demonstrated effectiveness against pathogens such as E. coli and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MIC) reported around 0.21 µM .

Summary of Antimicrobial Activity

CompoundTarget MicroorganismMIC (µM)Activity Type
Compound XE. coli0.21Antibacterial
Compound YPseudomonas aeruginosa0.25Antibacterial

Anti-inflammatory Effects

Some thiazolidinone derivatives have exhibited anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX). This suggests potential use in treating inflammatory diseases.

Antidiabetic Activity

Research indicates that certain thiazolidinones can enhance insulin sensitivity and reduce blood glucose levels, making them candidates for diabetes management.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations in the Benzylidene Group

Key analogs differ in substituents on the benzylidene ring, altering electronic and steric properties:

Compound Name Benzylidene Substituents Key Properties/Effects
Target Compound 3,4-Dimethoxyphenyl Enhanced lipophilicity; methoxy groups reduce hydrogen-bonding capacity
(5Z)-5-(2-Hydroxybenzylidene)-3-phenyl derivative 2-Hydroxyphenyl Intramolecular O–H⋯S hydrogen bonds stabilize planar conformation
(5Z)-5-(2-Methylbenzylidene)-3-phenyl derivative 2-Methylphenyl Steric hindrance from methyl group increases dihedral angle (79.26° between rings A/B)
(5Z)-5-(4-Hydroxy-3-methoxybenzylidene) derivative 4-Hydroxy-3-methoxyphenyl Combines H-bonding (hydroxy) and lipophilicity (methoxy)

Analysis :

  • Hydroxy vs. Methoxy: Hydroxy groups (e.g., 2-hydroxybenzylidene) enable stronger hydrogen bonding, influencing crystal packing and solubility .
  • Substituent Position: 2-Substituents (e.g., methyl or hydroxy) induce steric or electronic effects, altering ring planarity. For example, 2-methyl increases dihedral angles between thiazolidinone and phenyl rings, reducing conjugation .

Variations in the N3-Phenyl Group

The phenyl group at position 3 modulates steric bulk and electronic interactions:

Compound Name N3 Substituent Structural Impact
Target Compound 4-Methoxyphenyl Electron-donating methoxy enhances resonance stabilization
(5Z)-3-(3-Chloro-4-methylphenyl) 3-Chloro-4-methylphenyl Chloro group introduces electronegativity; methyl adds steric bulk
(5Z)-3-(2,3-Dimethylphenyl) 2,3-Dimethylphenyl Steric hindrance disrupts coplanarity with thiazolidinone core

Analysis :

  • Electron-Donating vs. Electron-Withdrawing : 4-Methoxy (target) stabilizes the aromatic system via resonance, while chloro substituents (e.g., 3-chloro-4-methylphenyl) may direct electrophilic substitution reactions .

Crystallographic Features

  • Hydrogen Bonding : Compounds with hydroxy groups (e.g., 2-hydroxybenzylidene) form intramolecular O–H⋯S bonds (2.54–2.61 Å) and intermolecular dimerization via C–H⋯π interactions .
  • Planarity: The target compound’s 3,4-dimethoxy groups reduce planarity between benzylidene and thiazolidinone rings (dihedral angle ~9.68°) compared to non-methoxy analogs (e.g., 79.26° in 2-methyl derivatives) .

Tables and Figures :

  • Fig. 1 : Structure of the target compound highlighting substituents.
  • Table 1 : Summary of substituent effects on dihedral angles and hydrogen bonding.

Q & A

Q. What are the established synthetic routes for (5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one, and how can reaction conditions be optimized?

The compound is typically synthesized via a multi-step condensation-cyclization sequence. For example:

  • Step 1 : Condensation of 3,4-dimethoxybenzaldehyde with thiosemicarbazide under acidic conditions (e.g., acetic acid or HCl) to form a Schiff base intermediate .
  • Step 2 : Cyclization with 4-methoxyphenyl isocyanate or chloroacetic acid derivatives in polar aprotic solvents (e.g., DMF or ethanol) under reflux . Optimization strategies include varying solvent polarity (e.g., ethanol vs. DMF), temperature (80–120°C), and catalyst (e.g., piperidine for cyclization efficiency). Reaction progress should be monitored via TLC or HPLC.

Q. How can spectroscopic techniques (NMR, IR, UV-Vis) be employed to confirm the structure and stereochemistry of the compound?

  • NMR :
  • ¹H NMR : Look for characteristic signals: aromatic protons (δ 6.5–7.5 ppm), methoxy groups (δ ~3.8 ppm), and thione proton (δ ~13.5 ppm, broad) .
  • ¹³C NMR : Confirm carbonyl (C=O, δ ~170 ppm) and thione (C=S, δ ~180 ppm) groups .
    • IR : Key stretches include C=O (~1680 cm⁻¹), C=S (~1250 cm⁻¹), and aromatic C–H (~3050 cm⁻¹) .
    • UV-Vis : Conjugation between the arylidene and thiazolidinone moieties typically shows λmax at 300–350 nm .

Advanced Research Questions

Q. What computational methods (e.g., DFT, molecular docking) are suitable for predicting the electronic properties and biological interactions of this compound?

  • DFT Calculations : Use software like Gaussian or ORCA to optimize geometry at the B3LYP/6-31G(d) level. Analyze frontier molecular orbitals (HOMO-LUMO) to predict reactivity and charge transfer .
  • Molecular Docking : Employ AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., enzymes like HDAC or COX-2). Validate with experimental IC50 data from enzyme inhibition assays .

Q. How do crystallographic challenges (e.g., twinning, disorder) affect structural determination, and how can they be resolved?

  • Data Collection : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å). For twinned crystals, apply twin refinement protocols in SHELXL .
  • Disorder Handling : Partial occupancy refinement or constraints (e.g., DFIX in SHELXL) for disordered methoxy groups .
  • Validation : Cross-check with Hirshfeld surface analysis (CrystalExplorer) to confirm intermolecular interactions (e.g., C–H···O/S hydrogen bonds) .

Q. What strategies can address contradictions in biological activity data (e.g., inconsistent IC50 values across studies)?

  • Experimental Design : Standardize assay conditions (e.g., cell lines, incubation time, solvent controls). For example:
  • Use MTT assays with a minimum of triplicate measurements .
  • Include positive controls (e.g., doxorubicin for cytotoxicity).
    • Data Analysis : Apply statistical tools (e.g., ANOVA, Grubbs’ test) to identify outliers. Reconcile discrepancies by comparing logP values (lipophilicity) and bioavailability .

Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced selectivity?

  • Key Modifications :
PositionModificationImpact
3-(4-Methoxyphenyl)Replace with electron-withdrawing groups (e.g., Cl)Increases enzyme inhibition
5-ArylideneIntroduce halogen substituents (e.g., I)Enhances DNA intercalation
  • Methodology : Synthesize analogs via parallel synthesis, screen against target panels (e.g., kinase inhibitors), and validate with QSAR models .

Technical Challenges

Q. What are the limitations of current synthetic methods in achieving high enantiomeric purity?

  • Racemization Risk : The thiazolidinone ring’s planar structure promotes racemization during cyclization. Mitigate via low-temperature reactions (<50°C) and chiral catalysts (e.g., L-proline) .
  • Resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) or enzymatic resolution (e.g., lipases) to isolate enantiomers .

Q. How can the compound’s stability under physiological conditions (pH, temperature) be assessed?

  • Accelerated Stability Testing :
  • pH Stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24–72 hours. Monitor degradation via LC-MS .
  • Thermal Stability : Perform TGA/DSC to identify decomposition thresholds (>200°C typical for thiazolidinones) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.